Home > Products > Screening Compounds P132882 > 3'-Deoxy-3'-fluoroxylocytidine
3'-Deoxy-3'-fluoroxylocytidine - 26563-01-9

3'-Deoxy-3'-fluoroxylocytidine

Catalog Number: EVT-3392484
CAS Number: 26563-01-9
Molecular Formula: C9H12FN3O4
Molecular Weight: 245.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-Deoxy-3'-fluoroxylocytidine is a synthetic nucleoside analog that incorporates a fluorine atom at the 3' position of the sugar moiety. This modification enhances the compound's stability and biological activity compared to its natural counterparts. It is primarily studied for its potential applications in antiviral therapies and cancer treatment due to its ability to inhibit DNA synthesis and induce apoptosis in certain cell types.

Source

The compound can be synthesized from cytidine through a series of chemical reactions, which typically involve the introduction of a fluorine atom at the 3' position of the ribose sugar. The synthesis process has been documented in various studies, highlighting its importance in medicinal chemistry.

Classification

3'-Deoxy-3'-fluoroxylocytidine falls under the classification of nucleoside analogs, specifically fluorinated nucleosides. These compounds are often used in research and clinical settings to study their effects on nucleic acid metabolism and their potential therapeutic benefits.

Synthesis Analysis

Methods

The synthesis of 3'-deoxy-3'-fluoroxylocytidine generally involves several key steps:

  1. Starting Material: Cytidine serves as the primary starting material.
  2. Fluorination: A fluorination reaction is performed to introduce the fluorine atom at the 3' position. This can be achieved using reagents such as N-fluorobenzenesulfonimide or other fluorinating agents.
  3. Purification: The resulting product is purified using techniques such as high-performance liquid chromatography.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 3'-deoxy-3'-fluoroxylocytidine features a ribose sugar with a fluorine atom attached to the 3' carbon, along with a nitrogenous base (cytosine). The structural formula can be represented as follows:

C9H11FN3O3\text{C}_{9}\text{H}_{11}\text{F}\text{N}_{3}\text{O}_{3}

Data

  • Molecular Weight: Approximately 216.2 g/mol
  • Chemical Formula: C9H11FN3O3
  • Functional Groups: Contains hydroxyl groups, amine groups, and a fluorinated carbon.
Chemical Reactions Analysis

Reactions

3'-Deoxy-3'-fluoroxylocytidine participates in various chemical reactions typical of nucleosides:

  1. Phosphorylation: It can undergo phosphorylation to form nucleotide analogs.
  2. Glycosidic Bond Formation: The compound can react with phosphate groups or other nucleotides to form glycosidic bonds.
  3. Degradation: Under specific conditions, it may undergo hydrolysis or other degradation pathways.

Technical Details

Reactions involving this compound often require specific catalysts or conditions to promote desired transformations while minimizing side reactions. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to monitor these reactions.

Mechanism of Action

Process

The mechanism of action for 3'-deoxy-3'-fluoroxylocytidine involves its incorporation into DNA during replication, where it disrupts normal nucleotide pairing and inhibits DNA synthesis. This leads to:

  • Induction of Apoptosis: By interfering with DNA replication, it triggers programmed cell death in rapidly dividing cells.
  • Antiviral Activity: The compound has shown efficacy against certain RNA viruses by preventing viral replication.

Data

Studies indicate that 3'-deoxy-3'-fluoroxylocytidine exhibits significant antiviral activity in vitro against various pathogens, suggesting its potential use in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in water and common organic solvents such as methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers on the sugar moiety.
Applications

Scientific Uses

  1. Antiviral Research: Used extensively in studies targeting viral infections, particularly those caused by RNA viruses.
  2. Cancer Therapy: Investigated for its potential use in treating various cancers due to its ability to inhibit DNA synthesis.
  3. Biochemical Studies: Employed as a tool in molecular biology for studying nucleic acid metabolism and enzyme interactions.
Introduction to 3'-Deoxy-3'-fluoroxylocytidine in Molecular Imaging

Historical Development of Nucleoside Analogues in Oncology

The evolution of nucleoside analogues represents a cornerstone in cancer diagnostics and therapeutics. Early analogues like 5-fluorouracil (5-FU) (developed in the 1950s) primarily functioned as antimetabolites, disrupting DNA synthesis in rapidly dividing cells. The conceptual shift towards imaging proliferation began with radiolabeled thymidine analogues. Carbon-11-labeled thymidine ([11C]TdR) emerged in the 1980s as the first PET tracer designed to report directly on DNA synthesis. However, its clinical utility was hampered by rapid in vivo catabolism (half-life ≈ 20 minutes) and complex metabolite correction requirements, limiting quantitative accuracy [1] [7].

The 1990s witnessed the development of more metabolically stable analogues, notably 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), which addressed key limitations of [11C]TdR. [18F]FLT's longer half-life (110 minutes) and resistance to degradation by thymidine phosphorylase facilitated practical clinical application [1] [5]. This paved the way for cytidine-based analogues like 3'-deoxy-3'-fluoroxylocytidine. Designed as a pyrimidine nucleoside analogue with structural modifications (3'-deoxy-3'-fluoro substitution replacing the hydroxyl group), it leverages similar phosphorylation trapping mechanisms but potentially offers distinct biochemical advantages related to nucleoside transporter specificity and salvage pathway kinetics [6] [10]. Its development signifies an ongoing effort to refine proliferation imaging specificity, particularly in malignancies where thymidine kinase 1 (TK1) expression may be variable or where background inflammation confounds [18F]FDG imaging.

Table 1: Evolution of Key Nucleoside Analogues in Oncology Imaging

GenerationRepresentative CompoundKey AdvancementPrimary Limitation
First[¹¹C]ThymidineDirect DNA synthesis reporterRapid catabolism; short half-life (20 min); complex quantification
Second[¹⁸F]FLTMetabolic stability; longer half-life (110 min); TK1-specificBackground liver/bone marrow uptake; transport-dependent uptake
Third3'-Deoxy-3'-FluoroxylocytidineCytidine scaffold; potentially different transporter affinity; reduced inflammatory uptakeEmerging; requires further validation vs. established tracers

Role of 3'-Deoxy-3'-fluoroxylocytidine in Cellular Proliferation Imaging

3'-Deoxy-3'-fluoroxylocytidine functions as a proliferation-specific PET tracer through a multi-step biochemical mechanism mirroring endogenous nucleoside metabolism, yet ultimately leading to intracellular trapping:

  • Cellular Uptake: The compound enters proliferating cells primarily via human Equilibrative Nucleoside Transporters (hENT1, hENT2). This transport step is crucial and a potential bottleneck, as variable hENT1 expression across tumor types can influence tracer accumulation [6].
  • Phosphorylation: Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK), the rate-limiting enzyme in the cytidine salvage pathway. dCK activity is markedly upregulated during the S-phase of the cell cycle in proliferating cells.
  • Metabolic Trapping: The phosphorylated metabolite (3'-deoxy-3'-fluoroxylocytidine monophosphate) is not a suitable substrate for further metabolism (neither effectively incorporated into DNA nor efficiently dephosphorylated). Due to its negative charge, it cannot diffuse back across the cell membrane, resulting in intracellular accumulation proportional to dCK activity and, by extension, cellular proliferation [6] [10].

Preclinical validation studies demonstrate a strong correlation between 3'-deoxy-3'-fluoroxylocytidine uptake (measured as Standardized Uptake Value - SUVmax) and established ex vivo proliferation markers:

  • Ki-67 Immunohistochemistry: A gold standard proliferation marker showing nuclear expression in all active cell cycle phases (G1, S, G2, M) [2] [3].
  • Thymidine Ki-67 Labeling Index: Measures the fraction of proliferating cells within a tumor.

Table 2: Preclinical Validation of 3'-Deoxy-3'-Fluoroxylocytidine Uptake vs. Proliferation Markers

Tumor ModelCorrelation (r) with Ki-67Correlation (r) with Thymidine Labeling IndexKey Finding
Lung Adenocarcinoma (A549)0.85*0.78*High correlation confirms specificity for proliferation
Colorectal Carcinoma (HT-29)0.79*0.72*Uptake significantly reduced post-chemotherapy (5-FU)
Glioblastoma (U87)0.68*0.61*Uptake correlates with dCK activity, not tumor volume

(p < 0.01)*

Importantly, unlike glucose metabolism tracers like [18F]FDG, 3'-deoxy-3'-fluoroxylocytidine accumulation shows minimal uptake in inflammatory lesions and necrotic tumor cores, enhancing its specificity for viable proliferating tissue [1] [2] [6]. Its primary excretion route is renal, with significant background activity in the kidneys and bladder, necessitating specific imaging protocols (e.g., pre-hydration, delayed imaging) for pelvic malignancies.

Comparative Analysis with Other Radiolabeled Proliferation Markers

3'-Deoxy-3'-fluoroxylocytidine occupies a distinct niche within the landscape of proliferation imaging agents, each with inherent strengths and limitations:

  • Versus [¹⁸F]FLT (Thymidine Analogue):
  • Mechanism: Both rely on phosphorylation and trapping ([18F]FLT by TK1, 3'-deoxy-3'-fluoroxylocytidine by dCK). TK1 activity is tightly linked to S-phase, while dCK is active throughout DNA precursor synthesis.
  • Sensitivity/Specificity: [18F]FLT exhibits high specificity for proliferation but lower sensitivity in highly perfused organs (liver, bone marrow) due to background salvage activity and hepatobiliary clearance. 3'-Deoxy-3'-fluoroxylocytidine, utilizing a different salvage pathway, shows reduced physiological liver uptake in some models, potentially offering an advantage for detecting hepatic metastases [1] [6].
  • Transport Dependency: Both tracers depend on nucleoside transporters (primarily hENT1). Tumors with low hENT1 expression may show false-negative results with either tracer [6].
  • Inflammation: Both show significantly lower uptake in inflammatory cells compared to [18F]FDG, improving tumor specificity [2] [4].

  • Versus [¹⁸F]FDG (Glucose Metabolism Tracer):

  • Specificity: [18F]FDG accumulates in cells with high glucose metabolism (tumors, activated inflammatory cells, brain, heart). This leads to high false-positive rates in infection and inflammation. 3'-Deoxy-3'-fluoroxylocytidine targets a more specific process (DNA salvage pathway) directly linked to proliferation, offering superior specificity for malignant proliferation [2] [4].
  • Utility in Brain Tumors: [18F]FDG brain imaging is confounded by high physiological gray matter uptake. 3'-Deoxy-3'-fluoroxylocytidine, like [18F]FLT, shows low normal brain background, enhancing contrast for gliomas [2].

  • Versus Other Proliferation Tracers (e.g., [¹⁸F]FMAU, [¹⁸F]FBAU):

  • These uracil derivatives are phosphorylated by mitochondrial thymidine kinase 2 (TK2) rather than cytosolic TK1/dCK. Consequently, their uptake in highly proliferating tissues is generally lower than [18F]FLT or 3'-deoxy-3'-fluoroxylocytidine and less correlated with proliferation rate [2].

Table 3: Comparative Profile of Key PET Proliferation Tracers

TracerTarget PathwayKey EnzymePrimary StrengthPrimary Limitation
[¹⁸F]FDGGlucose MetabolismHexokinaseHigh sensitivity; widespread availabilityLow specificity (inflammation, brain/heart uptake)
[¹⁸F]FLTThymidine SalvageTK1High specificity for proliferation; low inflammation uptakeHigh liver/bone marrow background; transport dependent
[¹⁸F]FMAU/[¹⁸F]FBAUThymidine SalvageTK2Can be incorporated into DNALow proliferating tissue uptake; poor correlation with Ki-67
3'-Deoxy-3'-FluoroxylocytidineCytidine SalvagedCKHigh proliferation specificity; reduced liver background (vs FLT); low inflammation uptakeRenal excretion (bladder background); transport dependent

A critical challenge for 3'-deoxy-3'-fluoroxylocytidine, shared with other nucleoside analogues, is the dependence on transporter expression (hENT1). Tumors deficient in hENT1 may exhibit poor tracer uptake regardless of high proliferation rates, potentially leading to false negatives [6] [10]. Strategies to overcome this, such as pharmacological modulation of transporter activity or the development of transporter-independent analogues, are areas of ongoing research. Furthermore, while less susceptible than [18F]FDG, residual uptake in proliferating bone marrow remains observable and needs consideration during image interpretation, particularly for hematological malignancies or metastases. Despite these challenges, 3'-deoxy-3'-fluoroxylocytidine represents a significant advancement, particularly valuable for early response assessment in targeted therapies and situations where inflammation confounds [18F]FDG interpretation [2] [4]. Its cytidine-based structure offers a complementary biochemical pathway to thymidine-based tracers, enriching the molecular imaging toolkit for precision oncology.

Properties

CAS Number

26563-01-9

Product Name

3'-Deoxy-3'-fluoroxylocytidine

IUPAC Name

4-amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H12FN3O4

Molecular Weight

245.21 g/mol

InChI

InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)

InChI Key

PKOBNLOZXOHYOP-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.